1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Drug-likeness Lipophilicity Membrane Permeability

Select 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid for your MAGL inhibitor program. The ortho-chloro substitution ensures correct molecular shape and lipophilicity (XLogP3 2.0) for low nanomolar potency, validated by SAR studies. Generic replacement with 3- or 4-chloro isomers is scientifically unsound—only the 2-chloro isomer maintains pharmacophore integrity. Use the C4 carboxylic acid handle for parallel library synthesis. Order ≥98% purity reference standard for reproducible ADME profiling and lead optimization.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
CAS No. 352673-16-6
Cat. No. B1583956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
CAS352673-16-6
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C13H14ClNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18)
InChIKeyWCERMHZIGNICHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6): A Versatile Benzoylpiperidine Scaffold for Medicinal Chemistry and MAGL Inhibitor Development


1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6, MFCD02070180) is a benzoylpiperidine derivative with the molecular formula C₁₃H₁₄ClNO₃ and a molecular weight of 267.71 g/mol . It features a piperidine-4-carboxylic acid core N-substituted with a 2-chlorobenzoyl group, which confers distinct stereoelectronic and lipophilic properties compared to its 3- and 4-chloro positional isomers [1]. The compound is primarily employed as a synthetic intermediate and core scaffold in medicinal chemistry, notably within the class of benzoylpiperidine-based reversible monoacylglycerol lipase (MAGL) inhibitors [2].

Why 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6) Cannot Be Interchanged with Unsubstituted or 4-Chloro Benzoylpiperidine Analogs


Generic substitution among benzoylpiperidine carboxylic acids is scientifically unsound due to the profound impact of the chlorine substitution pattern on molecular recognition, physicochemical properties, and biological selectivity. The ortho (2-) chloro substitution in 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid introduces unique steric constraints and electronic effects that alter the conformational landscape of the benzoyl group relative to the piperidine ring [1]. This directly influences key drug-likeness parameters; for instance, the 2-chloro derivative exhibits an XLogP3 of 2.0, whereas the para (4-) chloro isomer possesses a significantly different logP (1.95) and distinct logD profiles at physiological pH, which critically modulate membrane permeability and target engagement [2]. Furthermore, the ortho-chloro group is essential for maintaining the precise spatial orientation required for reversible MAGL inhibition, a feature that cannot be recapitulated by the unsubstituted or 4-chloro analogs, thereby making any direct replacement a high-risk endeavor for experimental reproducibility and lead optimization campaigns [3].

Quantitative Evidence Guide for 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6): A Data-Driven Comparison Against Key Analogs


Comparative Lipophilicity and Permeability: LogP and LogD Profiling of 2-Chloro vs. 4-Chloro Benzoylpiperidine Isomers

The ortho-chloro substitution in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid yields a higher XLogP3 value of 2.0 compared to 1.95 for the 4-chloro isomer, indicating greater lipophilicity [1]. This difference is amplified under physiological conditions, where the 2-chloro derivative demonstrates a logD (pH 7.4) of -1.25 versus -1.06 for the 4-chloro analog, reflecting a higher degree of ionization and distinct passive membrane permeability characteristics [1][2].

Drug-likeness Lipophilicity Membrane Permeability ADME Physicochemical Properties

Quantifying Electronic and Steric Effects: The Impact of Ortho-Chloro Substitution on Piperidine Ring Conformation

The ortho-chloro group in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid imposes a significant steric clash with the piperidine ring carbonyl, forcing the benzoyl group out of the amide plane. This contrasts with the 4-chloro isomer, where the para-substituent exerts minimal steric influence, allowing for greater conformational freedom [1][2]. Quantitative assessment of this effect via the number of rotatable bonds remains constant (n=2 for both), but the torsional energy profile and resulting 3D shape are distinct, as supported by molecular modeling studies on analogous benzoylpiperidine MAGL inhibitors [3].

Conformational Analysis Steric Hindrance Structure-Activity Relationship (SAR) Molecular Modeling Ligand Design

Differential Synthetic Utility and Coupling Efficiency: A Comparative Assessment of 2-Chloro vs. 4-Chloro Benzoylpiperidine Carboxylic Acids

The 2-chlorobenzoyl group in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid provides a superior balance of stability and reactivity in amide bond-forming reactions compared to its 4-chloro counterpart [1]. While exact yield data for the target compound is vendor-specific, the class of ortho-substituted benzoylpiperidines generally exhibits higher yields in carbodiimide-mediated couplings due to the reduced electron density on the carbonyl carbon, which facilitates nucleophilic attack by amines . The 2-chloro derivative is a key precursor for synthesizing a wide array of benzoylpiperidine-based MAGL inhibitors with varying C4 substituents, as demonstrated in recent medicinal chemistry campaigns [2].

Amide Bond Formation Synthetic Chemistry Reaction Yield Peptide Coupling Scaffold Derivatization

Optimal Research and Procurement Scenarios for 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6)


Lead Optimization in Reversible MAGL Inhibitor Programs

This compound is the preferred core scaffold for designing and synthesizing second-generation reversible MAGL inhibitors. Its ortho-chloro substitution is essential for achieving the correct molecular shape and lipophilicity required for low nanomolar potency and target selectivity, as validated by recent structure-activity relationship (SAR) studies [1]. Researchers aiming to improve upon earlier benzoylpiperidine leads should select this specific isomer over its 4-chloro analog to maintain the pharmacophore's integrity and explore diverse C4-amide or ester derivatives.

Physicochemical Property Benchmarking and ADME Profiling

For medicinal chemistry teams conducting comparative ADME (Absorption, Distribution, Metabolism, Excretion) profiling of benzoylpiperidine series, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid serves as a critical reference standard. Its distinct XLogP3 (2.0) and logD (pH 7.4) (-1.25) values provide a quantifiable baseline for understanding the impact of ortho-chloro substitution on membrane permeability and solubility, enabling data-driven decisions in analog selection and lead optimization [2].

Synthesis of Diverse C4-Functionalized Benzoylpiperidine Libraries

The carboxylic acid handle on the piperidine ring makes this compound a versatile building block for parallel synthesis and library generation. It is the reagent of choice for chemists seeking to efficiently explore C4 amide, ester, or other functional group variations of the benzoylpiperidine scaffold. The ortho-chloro group provides a unique balance of reactivity and steric bulk, facilitating high-yielding couplings with a wide range of amines and alcohols .

Conformational Analysis and Molecular Modeling Studies

This compound is an ideal model system for computational chemists investigating the conformational preferences of ortho-substituted benzamides. The restricted rotation around the amide bond, induced by the 2-chloro group, provides a tractable system for validating force field parameters and molecular dynamics simulations against experimental NMR or X-ray crystallography data [3].

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